4-benzyl-2-fluoroaniline
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Overview
Description
4-Benzyl-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a benzyl group attached to the nitrogen atom and a fluorine atom substituted at the second position of the benzene ring. The presence of the fluorine atom imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with benzylamine, followed by the reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of benzylbenzene followed by selective fluorination and subsequent reduction of the nitro group. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is frequently used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-2-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The benzyl group may enhance the compound’s lipophilicity, facilitating its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the benzyl group, making it less lipophilic.
4-Benzyl-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
4-Benzyl-2-methoxyaniline: Contains a methoxy group instead of fluorine.
Uniqueness
4-Benzyl-2-fluoroaniline is unique due to the presence of both the benzyl and fluorine groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the benzyl group increases its lipophilicity, making it a valuable compound in various research applications .
Properties
CAS No. |
2205125-97-7 |
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Molecular Formula |
C13H12FN |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
4-benzyl-2-fluoroaniline |
InChI |
InChI=1S/C13H12FN/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 |
InChI Key |
SNFCKGFDJPGLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)F |
Purity |
95 |
Origin of Product |
United States |
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